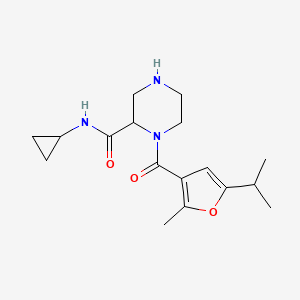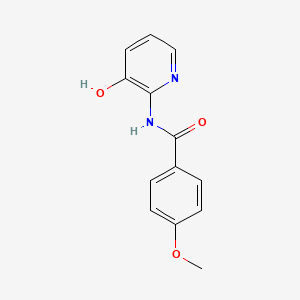
1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' is a novel chemical entity that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of bipiperidine derivatives and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. The compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs, which are involved in cell proliferation and apoptosis. Additionally, it has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 'this compound' have been studied extensively. The compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, it has been shown to inhibit angiogenesis and metastasis in animal models of cancer. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders, including the reduction of oxidative stress and inflammation. Furthermore, it has been shown to have antibacterial and antifungal activity against various microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' in lab experiments include its high potency, selectivity, and low toxicity. The compound has been shown to be effective against various cancer cell lines and has neuroprotective effects in animal models of neurological disorders. Additionally, it has antibacterial and antifungal activity against various microorganisms. However, the limitations of using this compound in lab experiments include its limited solubility in water and its high cost.
Future Directions
The future directions for the research on '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' include the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its efficacy in clinical trials. Additionally, the compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. The potential use of this compound in combination with other drugs or therapies should also be explored. Furthermore, the compound can be evaluated for its potential use in other diseases, including autoimmune diseases and metabolic disorders.
Synthesis Methods
The synthesis of '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' involves the reaction of 5-cyanopyridin-2-amine and 1,4'-bipiperidine-3-carboxylic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the compound is typically high, and the purity can be achieved through various purification techniques.
Scientific Research Applications
The compound '1'-(5-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide' has shown promising results in scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. The compound has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use in the treatment of infectious diseases, including tuberculosis.
properties
IUPAC Name |
1-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-27-12-8-22-20(26)17-3-2-9-25(15-17)18-6-10-24(11-7-18)19-5-4-16(13-21)14-23-19/h4-5,14,17-18H,2-3,6-12,15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAZMPFPWLEJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5371918.png)
![[2-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)phenyl]propylamine hydrochloride](/img/structure/B5371922.png)
![2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)benzoic acid](/img/structure/B5371928.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5371947.png)
![3-[(isopropylamino)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5371955.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-2,5-dimethylbenzamide](/img/structure/B5371964.png)
![(3S*,4S*)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5371974.png)
![3-[4-(dimethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile hydrochloride](/img/structure/B5371979.png)
![N-((1S)-1-methyl-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5371981.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5372002.png)
![N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)
![2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5372020.png)